molecular formula C14H12N2O2 B12921830 3-Amino-2-methoxyacridin-9(10H)-one CAS No. 89974-92-5

3-Amino-2-methoxyacridin-9(10H)-one

Cat. No.: B12921830
CAS No.: 89974-92-5
M. Wt: 240.26 g/mol
InChI Key: BPQVZDXQPMGOGE-UHFFFAOYSA-N
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Description

3-Amino-2-methoxyacridin-9(10H)-one: is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis may begin with 2-methoxyaniline and a suitable carbonyl compound.

    Cyclization Reaction: The key step involves cyclization, often facilitated by acidic or basic catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the carbonyl group to a hydroxyl group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of functionalized acridines.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for synthesizing more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine Industry : Uses in the production of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-methoxyacridin-9(10H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as DNA, enzymes, or receptors, affecting cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a simpler structure.

    9-Aminoacridine: Lacks the methoxy group but has similar biological activities.

    2-Methoxyacridine: Similar structure but without the amino group.

Uniqueness

3-Amino-2-methoxyacridin-9(10H)-one is unique due to the presence of both amino and methoxy groups, which can influence its chemical reactivity and biological activity. This dual functionality may offer advantages in specific applications, such as enhanced binding affinity in biological systems or improved electronic properties in materials science.

Properties

CAS No.

89974-92-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-amino-2-methoxy-10H-acridin-9-one

InChI

InChI=1S/C14H12N2O2/c1-18-13-6-9-12(7-10(13)15)16-11-5-3-2-4-8(11)14(9)17/h2-7H,15H2,1H3,(H,16,17)

InChI Key

BPQVZDXQPMGOGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)N

Origin of Product

United States

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